2,2,2-Trifluoroethyl chloranesulfinate

Beschreibung

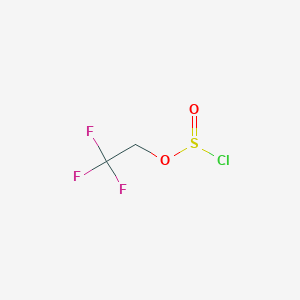

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorosulfinyloxy-1,1,1-trifluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3O2S/c3-9(7)8-1-2(4,5)6/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHMJGXLBQZKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl Chloranesulfinate

Direct Synthesis Routes from 2,2,2-Trifluoroethanol (B45653)

The most straightforward method for the preparation of 2,2,2-trifluoroethyl chloranesulfinate involves the direct reaction of 2,2,2-trifluoroethanol with a chlorosulfinylating agent. This process is an esterification where the hydroxyl group of the alcohol attacks the sulfur atom of the chlorosulfinylating agent.

Chlorosulfinylating Agents and Reagents in Esterification

The principal chlorosulfinylating agent for this transformation is thionyl chloride (SOCl₂). The reaction between an alcohol and thionyl chloride is a well-established method for the synthesis of alkyl chlorides, which proceeds through an alkyl chlorosulfinate intermediate. In the case of 2,2,2-trifluoroethanol, the initial reaction with thionyl chloride forms this compound.

The reaction mechanism involves the nucleophilic attack of the oxygen atom of the 2,2,2-trifluoroethanol on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form the chlorosulfinate ester.

Table 1: Key Reagents in the Direct Synthesis of this compound

| Role | Reagent | Chemical Formula |

| Starting Material | 2,2,2-Trifluoroethanol | CF₃CH₂OH |

| Chlorosulfinylating Agent | Thionyl Chloride | SOCl₂ |

| Acid Scavenger (optional) | Pyridine (B92270) | C₅H₅N |

Optimization of Reaction Conditions: Temperature, Solvent, and Additives

The successful synthesis and isolation of this compound are highly dependent on the careful control of reaction conditions to prevent its decomposition to the corresponding alkyl chloride, 2,2,2-trifluoroethyl chloride.

Temperature: The reaction is typically conducted at low temperatures, often between 0 °C and room temperature, to minimize the rate of the subsequent conversion of the chlorosulfinate to the alkyl chloride.

Solvent: Aprotic solvents that are inert to the reactants and byproducts are generally used. Common choices include diethyl ether, tetrahydrofuran (B95107) (THF), or chlorinated solvents such as dichloromethane (B109758).

Additives: A tertiary amine, such as pyridine or triethylamine (B128534), is often added to the reaction mixture. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the esterification. This prevents the acid-catalyzed decomposition of the chlorosulfinate ester and drives the initial reaction to completion.

Table 2: Typical Reaction Conditions for the Synthesis of Alkyl Chlorosulfinates

| Parameter | Condition | Rationale |

| Temperature | 0 °C to 25 °C | To favor the formation of the chlorosulfinate and minimize decomposition. |

| Solvent | Diethyl ether, THF, Dichloromethane | Inert aprotic solvent to dissolve reactants. |

| Additive | Pyridine or Triethylamine | To neutralize HCl byproduct and drive the reaction forward. |

Strategies for Purity Enhancement and Yield Maximization

The inherent instability of this compound presents a significant challenge to its isolation in high purity and yield. The primary impurity is often the corresponding alkyl chloride.

To enhance purity, the reaction should be monitored closely, and the workup procedure should be performed promptly and at low temperatures. Distillation under reduced pressure can be attempted for purification, although the thermal lability of the compound must be considered.

For yield maximization, the slow addition of thionyl chloride to a solution of 2,2,2-trifluoroethanol and a base at a controlled low temperature is recommended. The use of a stoichiometric amount of the base is crucial to ensure complete neutralization of the generated HCl.

Alternative Synthetic Pathways and Precursor Chemistry

Beyond the direct esterification of 2,2,2-trifluoroethanol, alternative synthetic strategies can be envisioned, primarily involving the use of sulfinate precursors.

Indirect Approaches via Sulfinate Precursors

An indirect route to this compound could involve the synthesis of a stable sulfinate salt, such as sodium 2,2,2-trifluoroethanesulfinate, followed by chlorination.

The synthesis of the sulfinate precursor could potentially be achieved by reacting 2,2,2-trifluoroethanol with sulfur dioxide in the presence of a base, or through the reduction of a corresponding sulfonyl chloride. Once the sulfinate salt is obtained, it could be treated with a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas to yield the desired chlorosulfinate ester. This multi-step approach offers the potential for better control over the final product's purity.

Exploration of Novel Catalytic and Electrochemical Syntheses relevant to Chlorosulfinate Esters

While specific examples for this compound are not prevalent, recent advancements in the synthesis of sulfinate esters, in general, suggest potential novel approaches.

Catalytic Methods: Research into the catalytic synthesis of sulfinate esters has explored the use of various metal catalysts to promote the coupling of sulfinic acids or their salts with alcohols. These methods could potentially be adapted for the synthesis of chlorosulfinates by employing a suitable sulfur(IV) precursor and a chloride source under catalytic conditions.

Electrochemical Syntheses: Electrochemical methods are emerging as a green and efficient tool for the formation of various chemical bonds. The electrochemical synthesis of sulfinate esters has been reported, typically involving the oxidation of thiols in the presence of an alcohol. A hypothetical electrochemical approach to this compound could involve the co-electrolysis of a sulfur dioxide source and 2,2,2-trifluoroethanol in the presence of a chloride salt. This would represent a novel and environmentally friendly synthetic route.

Sustainable and Scalable Synthetic Approaches

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established chemical principles, primarily the reaction of 2,2,2-trifluoroethanol with thionyl chloride. Developing sustainable and scalable methodologies for this process is crucial for its potential industrial applications, focusing on efficiency, safety, and environmental impact.

The primary route to this compound involves the reaction of 2,2,2-trifluoroethanol with thionyl chloride (SOCl₂). This reaction is analogous to the well-established method for converting alcohols to alkyl chlorides, which proceeds through the formation of a chlorosulfite ester intermediate. libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. libretexts.orgyoutube.com

For sustainable and scalable production, several factors must be considered, including the choice of reagents, solvents, and reaction conditions, as well as the implementation of modern process technologies.

Detailed Research Findings

While specific research on the sustainable and scalable synthesis of this compound is limited, we can extrapolate from general principles of green chemistry and process intensification applied to similar transformations. A key aspect is the management of the reaction's stoichiometry and byproducts. The reaction of 2,2,2-trifluoroethanol with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.com In a scalable process, efficient scrubbing and neutralization of these acidic gases are imperative.

The use of a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, is common in reactions involving thionyl chloride to neutralize the generated HCl. prepchem.com However, this generates a stoichiometric amount of ammonium (B1175870) salt waste. A more sustainable approach could involve performing the reaction without a base and removing the HCl under reduced pressure, or by using a catalytic system.

Solvent selection is another critical parameter for a sustainable process. While chlorinated solvents like dichloromethane are effective for this type of reaction, their environmental and health impacts are significant. prepchem.com Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored. Ideally, conducting the reaction in a solvent-free system, if feasible, would be the most sustainable option.

Process intensification technologies like continuous flow chemistry and microwave-assisted synthesis offer significant advantages for scalability and sustainability. researchgate.netuni-regensburg.de A continuous flow setup would allow for precise control of reaction parameters (temperature, residence time, stoichiometry), leading to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and easier automation. Microwave-assisted synthesis can often accelerate reaction rates, leading to shorter reaction times and potentially lower energy consumption. researchgate.net

Below is a data table outlining a hypothetical scalable and sustainable synthetic approach for this compound, based on analogous reactions and green chemistry principles.

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reactants | 2,2,2-Trifluoroethanol, Thionyl Chloride | 2,2,2-Trifluoroethanol, Thionyl Chloride |

| Solvent | 2-Methyltetrahydrofuran | Minimal or no solvent |

| Temperature | 0-25°C | 20-60°C |

| Pressure | Atmospheric | Slightly elevated |

| Residence/Reaction Time | 2-4 hours | 5-15 minutes |

| Work-up | Aqueous quench and extraction | In-line gas-liquid separation and distillation |

| Byproduct Management | Base neutralization and waste salt formation | Continuous off-gas scrubbing and potential for HCl recovery |

| Yield (Hypothetical) | 75-85% | >90% |

Chemical Reactivity and Transformation Mechanisms of 2,2,2 Trifluoroethyl Chloranesulfinate

Nucleophilic Reactivity at the Sulfur Center

2,2,2-Trifluoroethyl chloranesulfinate possesses a reactive sulfur-chlorine bond that is susceptible to attack by a variety of nucleophiles. The electron-withdrawing nature of the 2,2,2-trifluoroethoxy group enhances the electrophilicity of the sulfur atom, making it a prime target for nucleophilic substitution reactions. These reactions typically proceed via a nucleophilic acyl substitution-type mechanism, where the chloride ion acts as the leaving group.

Reactions with Oxygen-Centered Nucleophiles

Reactions of this compound with oxygen-centered nucleophiles, such as alcohols and water, lead to the formation of the corresponding sulfinate esters and sulfinic acids, respectively.

In the presence of an alcohol (R'OH), this compound undergoes alcoholysis to yield a mixed sulfinate ester. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. The general reaction is as follows:

CF₃CH₂OS(O)Cl + R'OH → CF₃CH₂OS(O)OR' + HCl

Hydrolysis of this compound with water results in the formation of 2,2,2-trifluoroethyl sulfinic acid. This reaction is generally rapid and highlights the moisture sensitivity of the compound.

| Nucleophile | Product | Reaction Conditions |

| Methanol | 2,2,2-Trifluoroethyl O-methyl sulfinate | Pyridine, 0 °C |

| Ethanol | 2,2,2-Trifluoroethyl O-ethyl sulfinate | Triethylamine, rt |

| Water | 2,2,2-Trifluoroethyl sulfinic acid | Ambient conditions |

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding sulfinamides. These reactions are also typically conducted in the presence of a base to scavenge the generated HCl.

For a primary amine (R'NH₂), the reaction yields an N-substituted sulfinamide:

CF₃CH₂OS(O)Cl + 2 R'NH₂ → CF₃CH₂OS(O)NHR' + R'NH₃Cl

Similarly, a secondary amine (R'₂NH) will form an N,N-disubstituted sulfinamide:

CF₃CH₂OS(O)Cl + 2 R'₂NH → CF₃CH₂OS(O)NR'₂ + R'₂NH₂Cl

| Nucleophile | Product | Reaction Conditions |

| Aniline | N-Phenyl-2,2,2-trifluoroethyl sulfinamide | Pyridine, CH₂Cl₂ |

| Diethylamine | N,N-Diethyl-2,2,2-trifluoroethyl sulfinamide | Triethylamine, THF |

| Ammonia | 2,2,2-Trifluoroethyl sulfinamide | Excess NH₃, Ether |

Reactions with Carbon-Centered Nucleophiles

Carbon-centered nucleophiles, such as Grignard reagents (R'MgX) and organolithium compounds (R'Li), react with this compound to form sulfoxides. This reaction provides a valuable route for the synthesis of sulfoxides with a 2,2,2-trifluoroethoxy group. The reaction proceeds with the formation of a new sulfur-carbon bond.

CF₃CH₂OS(O)Cl + R'MgX → CF₃CH₂OS(O)R' + MgXCl

These reactions are typically carried out in anhydrous ethereal solvents at low temperatures to control the reactivity of the organometallic reagents.

| Nucleophile | Product | Reaction Conditions |

| Phenylmagnesium bromide | 2,2,2-Trifluoroethyl phenyl sulfoxide (B87167) | THF, -78 °C |

| Methyl lithium | 2,2,2-Trifluoroethyl methyl sulfoxide | Diethyl ether, -78 °C |

| n-Butyllithium | 2,2,2-Trifluoroethyl n-butyl sulfoxide | Hexane/THF, -78 °C |

Electrophilic Reactivity of the Sulfur-Chlorine Bond

The sulfur-chlorine bond in this compound also exhibits electrophilic character, allowing it to participate in reactions where the sulfur acts as an electrophile and the chlorine is displaced.

Halogen Exchange Reactions and their Scope

While not extensively documented for this compound specifically, analogous sulfinyl chlorides can undergo halogen exchange reactions. For instance, treatment with a fluoride (B91410) source, such as sodium fluoride, could potentially lead to the formation of the corresponding sulfinyl fluoride. The scope of such reactions would depend on the relative bond strengths and the reaction conditions employed.

CF₃CH₂OS(O)Cl + NaF → CF₃CH₂OS(O)F + NaCl

Similarly, reaction with other halide salts (e.g., NaBr, NaI) could, in principle, yield the corresponding sulfinyl bromide or iodide, although these are generally less stable.

Role as a Sulfinylating Agent in Organic Transformations

This compound can serve as a valuable sulfinylating agent, introducing the 2,2,2-trifluoroethylsulfinyl group [CF₃CH₂OS(O)-] onto various substrates. This is a direct consequence of its reactivity with nucleophiles as described in section 3.1.

For example, in the synthesis of complex molecules, the introduction of this fluorinated sulfinyl group can be a key step. The subsequent transformation of the sulfinyl group, for instance, by oxidation to a sulfonyl group or reduction to a sulfide, adds to the synthetic utility of this reagent. Its role as a sulfinylating agent is particularly evident in the preparation of sulfinamides and sulfoxides, which are important intermediates in organic synthesis.

Applications in Advanced Organic Synthesis Mediated by 2,2,2 Trifluoroethyl Chloranesulfinate

As a Trifluoroethylating Agent

The 2,2,2-trifluoroethyl group is of significant interest in medicinal and agrochemical chemistry, and various reagents have been developed for its introduction into organic molecules. rsc.org However, specific studies detailing the use of 2,2,2-trifluoroethyl chloranesulfinate as a trifluoroethylating agent are not prominently available. While other reagents such as 2,2,2-trifluoroethyl iodide and phenyl(2,2,2-trifluoroethyl)iodonium triflate are used for this purpose, the reactivity and scope of this compound itself in this context remain largely undocumented in readily accessible literature. nih.govresearchgate.net

Introduction of the 2,2,2-Trifluoroethyl Group into Diverse Organic Substrates

There is a lack of specific published research demonstrating the use of this compound for the trifluoroethylation of a diverse range of organic substrates. Methodologies for this transformation typically employ other sources of the trifluoroethyl moiety. For instance, the reaction of anilines with 2,2,2-trifluoroethylamine (B1214592) hydrochloride in the presence of an iron porphyrin catalyst has been developed for N-trifluoroethylation. nih.gov Similarly, the synthesis of 2,2,2-trifluoroethyl fatty acid esters has been achieved using phenyl(2,2,2-trifluoroethyl)iodonium triflate. researchgate.net

Regioselectivity and Stereoselectivity in Trifluoroethylation Reactions

Detailed studies on the regioselectivity and stereoselectivity of trifluoroethylation reactions specifically mediated by this compound are not available. In broader trifluoroethylation chemistry, these aspects are highly substrate- and reagent-dependent. For example, a visible-light-induced photoredox-catalyzed reaction of enamides with 2,2,2-trifluoroethyl iodide has been shown to proceed with high regio- and stereoselectivity. nih.gov The inductive effect of the trifluoroethyl group itself can also direct regioselectivity in reactions, such as the gold-catalyzed hydration of alkynes bearing this substituent. rsc.org

Precursor to Other Fluorinated Sulfur-Containing Reagents

While this compound possesses the necessary structural motifs to potentially serve as a precursor to other fluorinated sulfur compounds, specific synthetic protocols starting from this reagent are not well-documented.

Synthesis of 2,2,2-Trifluoroethyl Sulfones and Sulfonates

The literature does not provide specific examples of this compound being used as a direct precursor for the synthesis of 2,2,2-trifluoroethyl sulfones and sulfonates. The synthesis of related sulfonates, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, is typically achieved through the reaction of 2,2,2-trifluoroethanol (B45653) with trifluoromethanesulfonic anhydride. prepchem.com This resulting triflate is a potent electrophile used in further syntheses. researchgate.net

Generation of Fluorinated Sulfinyl Radicals for Synthetic Utility

The generation and synthetic application of sulfinyl radicals are areas of active research. nih.gov Current methods often involve the use of sulfinyl sulfones as precursors, which upon homolytic fission of the S-S bond, generate both sulfonyl and sulfinyl radicals. nih.govresearchgate.net There is no specific information available describing the generation of fluorinated sulfinyl radicals from this compound for synthetic purposes.

Building Block for Complex Molecular Architectures

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure. nih.govmdpi.com While this compound is commercially available and sometimes categorized as a fluorinated building block, there is a lack of specific, published examples showcasing its incorporation into complex molecular architectures. americanelements.com The synthesis of complex molecules containing the 2,2,2-trifluoroethyl moiety often utilizes other, more established building blocks like 2,2,2-trifluoroethyl trifluoromethanesulfonate. oakwoodchemical.com

Incorporation into Heterocyclic Systems

There is currently no available research demonstrating the use of this compound for the direct incorporation of the 2,2,2-trifluoroethoxy group into heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the introduction of fluorine-containing moieties can significantly enhance their biological and physical properties.

Future research could explore the reactivity of this compound with various nitrogen-, oxygen-, and sulfur-containing heterocycles. Potential reaction pathways could involve nucleophilic attack by the heteroatom of the heterocyclic ring on the sulfur atom of the chloranesulfinate, followed by the transfer of the 2,2,2-trifluoroethyl group. The viability of such reactions would depend on the nucleophilicity of the heterocycle and the reaction conditions employed.

Table 1: Hypothetical Substrates for Trifluoroethoxylation

| Heterocyclic Core | Potential Reaction Site | Desired Product Class |

| Pyridine (B92270) | Nitrogen Atom | N-(2,2,2-Trifluoroethyl)pyridinium Salts |

| Imidazole | Nitrogen Atom | N-(2,2,2-Trifluoroethyl)imidazolium Salts |

| Thiophene | Sulfur Atom (via oxidation) | S-(2,2,2-Trifluoroethyl)thiophenium Salts |

| Furan | Oxygen Atom (unlikely) | - |

This table is purely speculative and intended to guide potential future research.

Role in the Construction of Chiral Fluorinated Compounds

The synthesis of chiral fluorinated compounds is of paramount importance in the development of new pharmaceuticals and agrochemicals. The stereoselective introduction of fluorine-containing groups can profoundly influence a molecule's conformation and biological activity.

No studies have been found that utilize this compound as a reagent for the construction of chiral fluorinated compounds. A potential, yet unexplored, avenue of research could involve the development of asymmetric methods where a chiral catalyst mediates the transfer of the 2,2,2-trifluoroethoxy group from the chloranesulfinate to a prochiral substrate. The success of such an approach would hinge on the design of a suitable chiral catalyst capable of differentiating between enantiotopic faces or groups of the substrate.

Computational and Theoretical Chemistry Studies of 2,2,2 Trifluoroethyl Chloranesulfinate

Electronic Structure Analysis and Reactivity Prediction

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules, offering insights into their electronic structure and predicting their reactivity. For 2,2,2-Trifluoroethyl chloranesulfinate, these methods can elucidate the influence of the highly electronegative trifluoroethyl group on the sulfinyl chloride moiety.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the distribution and energy levels of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity.

In this compound, the HOMO is typically localized on the sulfur and oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, is expected to be centered on the sulfur-chlorine bond, specifically the antibonding σ* orbital. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The presence of the electron-withdrawing trifluoroethyl group is anticipated to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues. This is due to the inductive effect of the fluorine atoms, which withdraws electron density from the rest of the molecule.

Table 1: Hypothetical Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on general principles of computational chemistry, not on published experimental or computational results for this specific molecule.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -11.5 | Localized on S and O lone pairs |

| LUMO | -1.2 | Centered on the S-Cl σ* antibonding orbital |

| HOMO-1 | -12.8 | Primarily associated with the C-O bond |

| LUMO+1 | 0.5 | Distributed over the trifluoromethyl group |

| HOMO-LUMO Gap | 10.3 | Indicator of kinetic stability |

Charge Distribution and Electrophilicity/Nucleophilicity Mapping

The distribution of electron density within a molecule is a key determinant of its reactive sites. Methods such as Natural Bond Orbital (NBO) analysis can provide insights into the partial atomic charges. In this compound, the sulfur atom is expected to be highly electrophilic due to its attachment to three electronegative groups: the oxygen, the chlorine, and the trifluoroethoxy group.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a significant region of positive potential around the sulfur atom, confirming its electrophilic character. The oxygen and chlorine atoms would exhibit regions of negative potential.

Table 2: Hypothetical Partial Atomic Charges for this compound (NBO Analysis) (Note: The following data is illustrative and based on general principles of computational chemistry, not on published experimental or computational results for this specific molecule.)

| Atom | Partial Charge (e) |

| S | +1.2 |

| O | -0.8 |

| Cl | -0.4 |

| C (adjacent to O) | +0.3 |

| C (trifluoromethyl) | +0.7 |

| F | -0.3 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and the influence of the reaction environment.

Transition State Analysis and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which governs the reaction rate.

For a reaction involving this compound, such as its reaction with a nucleophile, computational analysis would involve locating the structure of the transition state and calculating its energy. This would provide a quantitative measure of the reaction's feasibility. The geometry of the transition state would reveal the concerted or stepwise nature of the mechanism.

Table 3: Hypothetical Energy Profile for the Reaction of this compound with a Generic Nucleophile (Nu⁻) (Note: The following data is illustrative and based on general principles of computational chemistry, not on published experimental or computational results for this specific molecule.)

| Species | Relative Energy (kcal/mol) |

| Reactants (CF₃CH₂OS(O)Cl + Nu⁻) | 0.0 |

| Transition State | +15.2 |

| Products (CF₃CH₂OS(O)Nu + Cl⁻) | -25.0 |

Elucidation of Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can have a significant impact on its energetics. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving a charged species, such as the attack of a nucleophile on this compound, polar solvents would be expected to stabilize the charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can influence its reactivity. Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, rotation around the C-O and S-O bonds would lead to different conformers. Computational methods can predict the most stable conformer and the energy barriers to interconversion.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can explore the conformational landscape and identify the most populated conformations under specific conditions of temperature and pressure. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.

Prediction of Novel Reactivity Patterns and Synthetic Opportunities

Computational and theoretical chemistry serve as powerful predictive tools in modern chemical research, enabling the exploration of reaction mechanisms and the design of novel synthetic pathways for previously uncharacterized molecules. In the case of this compound, for which experimental data is scarce, in silico studies provide initial insights into its potential chemical behavior. By analyzing its electronic structure and frontier molecular orbitals, it is possible to forecast its reactivity with various reagents and identify opportunities for new synthetic applications.

The inherent reactivity of sulfinyl chlorides is well-established, with the sulfur atom acting as a potent electrophilic center susceptible to nucleophilic attack. fiveable.me The introduction of the 2,2,2-trifluoroethoxy group is anticipated to significantly modulate this reactivity. The strong electron-withdrawing nature of the trifluoromethyl group (CF3) is known to enhance the acidic character of the parent alcohol, 2,2,2-trifluoroethanol (B45653). wikipedia.org This inductive effect, transmitted through the oxygen atom to the sulfur center, is predicted to further increase the electrophilicity of the sulfur atom in this compound, making it a highly reactive species.

Frontier Molecular Orbital (FMO) Analysis

To quantify the predicted reactivity, hypothetical Density Functional Theory (DFT) calculations can be performed. Frontier Molecular Orbital (FMO) theory is a key component of such studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. mdpi.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the capacity to accept electrons (electrophilicity). mdpi.com

For this compound, computational models would likely reveal that the LUMO is predominantly localized on the sulfur-chlorine (S-Cl) bond, specifically on the antibonding σ* orbital. This localization indicates that the S-Cl bond is the most probable site for nucleophilic attack. The energy of the LUMO is predicted to be particularly low due to the strong electron-withdrawing influence of both the chlorine atom and the trifluoroethoxy group. A lower LUMO energy signifies a stronger electrophile.

Conversely, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen and chlorine atoms. The energy of the HOMO would provide insights into the molecule's potential as a nucleophile, although its electrophilic character is predicted to be the dominant feature. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of a molecule; a smaller gap generally corresponds to higher reactivity. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -11.5 | Low nucleophilicity |

| LUMO Energy | -1.8 | High electrophilicity |

| HOMO-LUMO Gap | 9.7 | High kinetic stability, but prone to nucleophilic attack |

| Electrophilicity Index (ω) | 4.2 | Strong electrophile |

Predicted Reactivity Patterns

Based on the hypothetical FMO analysis, several novel reactivity patterns can be predicted for this compound.

Enhanced Susceptibility to Nucleophilic Attack: The highly electrophilic nature of the sulfur atom suggests that this compound will react readily with a wide range of nucleophiles. This reactivity is expected to be greater than that of simple alkyl chlorosulfinates. Nucleophiles such as amines, alcohols, and thiols would likely attack the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfinamides, sulfinate esters, and thiosulfinates.

Reactions with Carbon Nucleophiles: The enhanced electrophilicity may also enable reactions with softer carbon nucleophiles, such as enolates or Grignard reagents. These reactions would lead to the formation of new carbon-sulfur bonds, providing a pathway to novel sulfoxide (B87167) compounds after oxidation.

Potential for [2+2] Cycloadditions: While less common for sulfinyl chlorides, the low-lying LUMO might facilitate participation in certain pericyclic reactions. For instance, a [2+2] cycloaddition with an electron-rich alkene could be theoretically possible under thermal or photochemical conditions, leading to the formation of a four-membered thietane-1-oxide ring system. This would represent a novel synthetic route to such heterocyclic structures.

Novel Synthetic Opportunities

The predicted reactivity patterns of this compound open up several intriguing synthetic possibilities.

Synthesis of Fluorinated Sulfinamides and Sulfinate Esters: The compound could serve as a valuable building block for introducing the 2,2,2-trifluoroethylsulfinyl group into organic molecules. The resulting fluorinated sulfinamides and sulfinate esters are of interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability and binding affinity. mdpi.com

Precursor to Chiral Sulfoxides: Nucleophilic substitution on the sulfur atom with a chiral alcohol would produce diastereomeric sulfinate esters. These could then be reacted with organometallic reagents in an Andersen-type synthesis to produce enantioenriched sulfoxides, which are important auxiliaries in asymmetric synthesis.

Generation of Sulfinylidenes: In the presence of a strong, non-nucleophilic base, elimination of HCl could potentially lead to the formation of a highly reactive 2,2,2-trifluoroethoxy)sulfinylidene intermediate. This species could then undergo insertion reactions or be trapped by various reagents, offering a novel pathway to a range of organosulfur compounds.

Table 2: Predicted Novel Reactions and Synthetic Applications for this compound

| Reactant Type | Predicted Reaction | Potential Product Class | Synthetic Utility |

| Amines (R2NH) | Nucleophilic Substitution | Sulfinamides | Access to novel fluorinated bioactive compounds |

| Alcohols (R'OH) | Nucleophilic Substitution | Sulfinate Esters | Intermediates for chiral sulfoxide synthesis |

| Carbon Nucleophiles | Nucleophilic Substitution | Sulfoxides (after oxidation) | C-S bond formation |

| Electron-rich Alkenes | [2+2] Cycloaddition | Thietane-1-oxides | Novel heterocyclic synthesis |

| Strong, non-nucleophilic base | Elimination | Sulfinylidene intermediate | Access to diverse organosulfur compounds via trapping |

Derivatives, Analogues, and Structural Modifications of 2,2,2 Trifluoroethyl Chloranesulfinate

Synthesis and Reactivity of Related Chlorosulfinate Esters

The general synthesis of sulfinate esters, including 2,2,2-trifluoroethyl chloranesulfinate, is often achieved through the reaction of a corresponding alcohol with a sulfinyl chloride under basic conditions. rsc.org This modularity allows for the systematic variation of the ester's components to fine-tune its chemical properties.

The synthesis of sulfinate esters can be readily accomplished by reacting thionyl chloride with a wide array of alcohols. rsc.org This reaction allows for the introduction of various alkyl or aryl moieties, which significantly influences the resulting ester's stability, reactivity, and physical properties. The nature of the alcohol's R group—whether it is sterically hindered, electron-withdrawing, or contains other functional groups—directly impacts the characteristics of the sulfinate ester.

For instance, the reaction of primary alcohols is common, but secondary and tertiary alcohols can also be used, though steric hindrance may affect reaction rates. libretexts.org The use of chiral alcohols, such as (-)-menthol, allows for the diastereoselective synthesis of chiral sulfinate esters, which are valuable building blocks in asymmetric synthesis. rsc.org Electrochemical methods have also been developed for the oxidative coupling of thiophenols and various alcohols to produce a diverse range of sulfinate esters. chemrxiv.org

The reactivity of the resulting alkyl chlorosulfinate is tied to the stability of the corresponding carbocation. The carbon-halogen bond in alkyl halides is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgmsu.educhemistry.coachalevelchemistry.co.ukyoutube.com Similarly, the S-Cl bond in chlorosulfinates is reactive. The stability and reactivity of the ester can be modulated by the electronic properties of the attached alkyl group. Electron-withdrawing groups, such as the trifluoromethyl group in 2,2,2-trifluoroethanol (B45653), can significantly alter the electrophilicity of the sulfur atom and the stability of the ester.

A key structural modification involves the oxidation state of the sulfur atom, distinguishing sulfinate esters (R-S(O)-OR') from sulfonate esters (R-SO₂-OR'). eurjchem.com Sulfonates are derived from sulfonic acids, where the sulfur atom is in a higher oxidation state (VI) compared to the sulfur (IV) in sulfinates. This difference in oxidation state leads to significant variations in their chemical reactivity and stability.

Sulfonate esters are generally more stable and are known for being excellent leaving groups in nucleophilic substitution reactions. eurjchem.comwikipedia.org This is because the sulfonate anion (RSO₃⁻) is a very weak base, stabilized by resonance. The conversion of an alcohol to a sulfonate ester is a common strategy to activate the hydroxyl group, turning it into a good leaving group for subsequent substitution or elimination reactions. libretexts.orgyoutube.com

In contrast, the chemistry of sulfinate esters is more complex. The sulfinate group is not as effective a leaving group as the sulfonate group. However, sulfinate esters are valuable intermediates in their own right, serving as precursors for a variety of sulfur-containing compounds, including the synthesis of chiral sulfoxides. rsc.orgspringernature.com The stability of the chiral sp³ sulfur center in sulfinate esters is a key feature that enables their use in asymmetric synthesis. rsc.org

Comparative Studies with Other Fluorinated Sulfonate and Sulfinate Esters

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, including stability, reactivity, and lipophilicity. dntb.gov.ua In the context of sulfonate and sulfinate esters, fluorination of the alcohol moiety provides a powerful tool for modulating these characteristics.

Studies comparing the stability of various sulfonate esters have shown that those derived from fluorinated alcohols exhibit unique properties. nih.gov For example, β-fluorinated electrophiles, such as 2,2,2-trifluoroethyl (TFE) sulfonates, are notably resistant to nucleophilic substitution due to the electronic deactivation of reactivity. nih.gov Displacement of the TFE-sulfonate group often requires high temperatures and prolonged reaction times. nih.gov This heightened stability makes them potentially useful as protecting groups in organic synthesis. nih.gov

A comparative analysis of the stability of different sulfonate esters under various conditions reveals the distinct behavior of fluorinated esters. nih.gov The stability of TFE sulfonates can be contrasted with other esters, such as those derived from neopentyl alcohol (Neo), trichloroethanol (TCE), and hexafluoroisopropanol (HFIP).

| Ester Group | Cleavage Condition 1 (Weak Nucleophile) | Cleavage Condition 2 (Strong Nucleophile) | Cleavage Condition 3 (Base) | Cleavage Condition 4 (Acid) |

|---|---|---|---|---|

| Trifluoroethyl (TFE) | Stable | Stable | Cleaved | Stable |

| Neopentyl (Neo) | Stable | Stable | Stable | Cleaved |

| Trichloroethyl (TCE) | Stable | Reactive | Cleaved | Stable |

| Hexafluoroisopropyl (HFIP) | Stable | Reactive | Cleaved | Stable |

| Phenyl (Ph) | Stable | Stable | Cleaved | Stable |

This table is based on data presented in stability studies of sulfonate esters. nih.gov Conditions are representative examples such as NaI for weak nucleophiles, NaN₃ for strong nucleophiles, NaOH for bases, and HBr for acids.

This comparison highlights that TFE sulfonates are stable to nucleophiles and acid but are labile under basic conditions. nih.gov This profile is complementary to that of neopentyl (Neo) sulfonates, which are stable to bases but cleaved by strong acids. nih.govgoogle.com Such complementary stability profiles are highly valuable in designing complex synthetic routes that require orthogonal protecting group strategies. nih.gov

Development of New Protecting Group Strategies for Sulfinate Moieties in Complex Syntheses

A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, allowing other chemical transformations to occur selectively elsewhere in the molecule. organic-chemistry.orgwikipedia.org The development of effective protecting groups for sulfur-containing functionalities, including sulfinates, is crucial for multi-step organic synthesis.

Sulfonate esters themselves are often considered activated derivatives rather than protected forms of sulfonic acids. researchgate.net However, the high stability of certain sulfonate esters, particularly sterically hindered or electronically deactivated ones, allows them to function as protecting groups. nih.gov Neopentyl sulfonate esters, for instance, are stable to a wide variety of reagents and can be cleaved by specific nucleophilic reagents, making them useful as sulfonic acid protecting groups. google.com

The unique stability profile of 2,2,2-trifluoroethyl (TFE) sulfonates makes them attractive candidates for protecting group strategies. nih.gov Their resistance to nucleophilic attack and acidic conditions, combined with their susceptibility to base-mediated cleavage, offers a specific set of conditions for deprotection. nih.gov This allows for selective removal without affecting other acid-labile or nucleophile-sensitive groups in a complex molecule.

While much of the focus has been on sulfonates, the sulfinyl moiety also presents opportunities and challenges for protection. Sulfinamides, for example, have been explored as effective protecting groups for amines. researchgate.net The development of protecting groups specifically for the sulfinate ester functional group itself is an area of ongoing research. The goal is to devise strategies that allow the temporary masking of the sulfinate's reactivity, enabling its incorporation into complex molecules and subsequent deprotection under mild and selective conditions. researchgate.netnih.gov The ability to install and remove these groups orthogonally to other protecting groups is a key objective in modern synthetic chemistry. libretexts.org

Future Research Directions and Emerging Paradigms in 2,2,2 Trifluoroethyl Chloranesulfinate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of 2,2,2-trifluoroethyl chloranesulfinate typically involves the reaction of 2,2,2-trifluoroethanol (B45653) with thionyl chloride (SOCl₂). While effective, this method presents several challenges from a green chemistry perspective. Thionyl chloride is a hazardous and corrosive reagent that releases toxic gaseous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl). niir.orgyoutube.comncert.nic.in These byproducts necessitate specialized handling procedures and scrubbing systems to prevent environmental release. niir.orgresearchgate.net

Future research will focus on developing synthetic routes that align with the principles of green chemistry, emphasizing waste prevention, atom economy, and the use of less hazardous substances. rsc.orgdiva-portal.orgrsc.orgjddhs.com Key areas of investigation include:

Alternative Chlorinating Agents: Replacing thionyl chloride with solid or less volatile reagents could simplify handling and mitigate the release of toxic gases. researchgate.net Agents like oxalyl chloride or sulfuryl chloride, while also requiring careful handling, may offer cleaner reaction profiles in certain contexts. researchgate.netreddit.comorganic-chemistry.org Cyanuric chloride is another potential alternative that can be easier to handle. sciencemadness.org

Catalytic Approaches: The development of catalytic methods for the synthesis of sulfinate esters would represent a significant advance. This could involve activating the alcohol or a sulfur-based precursor under milder conditions, thereby avoiding stoichiometric activators and the associated waste.

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact associated with volatile organic compounds (VOCs). jddhs.com Solvent-free reactions have been shown to be effective for the synthesis of other sulfonyl esters. bohrium.com

| Parameter | Conventional Method (Thionyl Chloride) | Potential Sustainable Alternatives |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride, Sulfuryl Chloride, Cyanuric Chloride |

| Byproducts | SO₂, HCl (gaseous, toxic) | CO, CO₂, HCl (gaseous); Solid byproducts (e.g., cyanuric acid) |

| Green Chemistry Principles | Low adherence (hazardous reagent, poor atom economy) | Improved adherence (potential for less hazardous reagents, easier byproduct handling) |

| Process Conditions | Often requires heating/reflux | Potentially milder conditions, possible solvent-free options |

| Future Outlook | Established but environmentally problematic | Catalytic methods, enzymatic synthesis, flow chemistry integration |

Advancements in Chemo- and Regioselective Transformations

The synthetic utility of this compound is defined by its ability to react selectively with target functional groups. The presence of the highly electronegative trifluoroethyl group exerts a significant inductive effect, which can be exploited to achieve high levels of regioselectivity in addition reactions. rsc.org Future research will aim to expand the scope of its applications by developing new protocols with predictable and high selectivity.

Chemoselectivity: Investigations into the chemoselective reactions of this compound with polyfunctional molecules are a key research avenue. This involves designing reaction conditions where the reagent selectively targets one nucleophilic site (e.g., a specific amine or thiol) in the presence of other potentially reactive groups (e.g., alcohols, amides). This can be achieved by tuning solvent polarity, temperature, or through the use of catalysts that favor interaction with a specific functional group. The development of SuFEx-enabled chemoselective reactions for triflates provides a model for what could be achieved with chloranesulfinates. chemrxiv.org

Regioselectivity: The strong electron-withdrawing nature of the trifluoroethyl group influences the electron distribution within molecules, a property that can direct the outcome of reactions. rsc.org For example, in gold-catalyzed hydration of alkynes, a trifluoroethyl substituent directs the regioselectivity of the attack. rsc.org Future work could explore using this compound to deliver the trifluoroethoxysulfinyl group to substrates where this directing effect could control subsequent transformations, leading to highly regioselective outcomes. nih.gov

| Transformation Type | Substrate Class | Potential Outcome | Controlling Factor |

|---|---|---|---|

| Chemoselective Sulfinylation | Aminoalcohols, aminothiols | Selective reaction at the more nucleophilic N or S atom over the O atom | pH control, solvent choice, kinetic vs. thermodynamic control |

| Regioselective Addition | Unsymmetrical alkenes/alkynes | Addition of the trifluoroethoxysulfinyl group to a specific carbon atom | Catalyst choice (e.g., transition metals), electronic effects of substrate |

| Directed C-H Functionalization | (Hetero)arenes | Introduction of the sulfinyl group at a specific position directed by existing functional groups | Use of directing groups on the substrate, catalyst design |

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous materials or unstable intermediates. amf.chnih.govresearchgate.netresearchgate.net The synthesis and application of this compound are prime candidates for adaptation to flow systems.

The synthesis from 2,2,2-trifluoroethanol and thionyl chloride is often exothermic and involves the evolution of corrosive gases. orgsyn.org Performing this reaction in a flow reactor allows for superior heat and mass transfer, minimizing the risk of thermal runaways and ensuring precise temperature control. amf.chnih.gov The small reactor volume at any given time significantly enhances safety. amf.ch Furthermore, hazardous reagents can be generated and consumed in situ, avoiding the need for storage and handling of large quantities. nih.govresearchgate.net Gaseous byproducts can be safely managed and quenched in-line.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation | Enhanced safety due to small reaction volumes, superior heat control, and in-line quenching |

| Process Control | Difficult to control temperature and mixing, potential for side reactions | Precise control over temperature, pressure, stoichiometry, and residence time |

| Scalability | Non-linear and challenging; "batch effect" variability | Linear and predictable scale-up by operating for longer times or using parallel reactors |

| Byproduct Management | Gases vent into headspace, requiring large-scale scrubbing | Gases are contained in-line and can be passed through a dedicated quenching stream |

| Efficiency | Lower throughput, requires manual handling between steps | Higher throughput, potential for automated and telescoped multi-step synthesis |

Exploration of Photo- and Electrochemical Reactivity for Novel Transformations

Photoredox and electrochemical catalysis have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions by accessing reactive radical intermediates. rsc.orgresearchgate.net The application of these methods to this compound chemistry is a promising and largely unexplored frontier.

Photochemical Activation: While the direct photochemistry of sulfinate esters is not extensively studied, related compounds like sulfoxides undergo photochemical reactions. taylorfrancis.comiastate.edu It is plausible that irradiation of this compound with UV or visible light, potentially in the presence of a photosensitizer, could induce cleavage of the S–O or S–Cl bonds. This would generate sulfinyl radicals or trifluoroethoxy radicals, which could participate in a variety of addition or substitution reactions. Visible-light-induced photoredox catalysis has been successfully used for the trifluoroethylation of heterocycles using other radical precursors, suggesting the feasibility of such pathways. acs.orgresearchgate.netnih.gov

Electrochemical Transformations: Electrochemical methods offer a reagent-free approach to oxidation and reduction. The electrochemical oxidation of sulfinate salts to generate sulfonyl radicals is a well-established process used in the synthesis of sulfones and sulfonamides. rsc.orgacs.orgresearchgate.netorganic-chemistry.org By analogy, the electrochemical oxidation of the sulfinate moiety in this compound could generate a corresponding sulfinyl radical cation or sulfonyl radical, opening pathways for novel C–S bond formations. This approach avoids the use of chemical oxidants, making it an environmentally benign strategy. researchgate.netacs.org

| Activation Method | Proposed Intermediate | Potential Application | Advantages |

|---|---|---|---|

| Photoredox Catalysis (Visible Light) | Trifluoroethoxysulfinyl radical (CF₃CH₂OS(O)•) | Radical addition to alkenes/alkynes; C-H functionalization | Mild reaction conditions, high functional group tolerance, novel reactivity |

| Direct Photolysis (UV Light) | Trifluoroethoxy radical (CF₃CH₂O•) and •S(O)Cl | Generation of distinct radical species for divergent synthesis | Access to highly reactive intermediates without catalysts |

| Electrochemical Oxidation | Sulfinyl radical cation or sulfonyl radical | Electrophilic addition to arenes; synthesis of sulfonyl derivatives | Reagent-free oxidation, precise control via applied potential, green |

| Electrochemical Reduction | Radical anion, cleavage of S-Cl bond | Generation of sulfinate anion for nucleophilic reactions | Mild generation of nucleophiles without strong reducing agents |

Design and Synthesis of Next-Generation Fluorinated Reagents Based on the Chloranesulfinate Scaffold

The structure of this compound provides a versatile scaffold that can be systematically modified to create new reagents with tailored reactivity, stability, and selectivity. The historical development of N-F electrophilic fluorinating agents, which evolved from highly reactive gases to stable, tunable solid reagents, serves as a powerful precedent for this approach. nih.govrsc.org

Future research will focus on the rational design of new reagents by modifying both the leaving group and the fluoroalkyl portion of the molecule.

Modification of the Leaving Group: Replacing the chlorine atom with other groups could fine-tune the reagent's electrophilicity and handling properties. For example, converting the chloranesulfinate to a sulfinyl benzotriazole (B28993) or N-hydroxysuccinimide ester could yield solid, more stable reagents with different reactivity profiles, analogous to the development of modern trifluoromethylating agents. uni-muenchen.de

Variation of the Fluoroalkyl Group: While the trifluoroethyl group is valuable, synthesizing a library of reagents with different fluoroalkyl chains (e.g., tetrafluoropropyl, heptafluorobutyl) would provide a toolkit for introducing a range of important fluorinated motifs. This would allow chemists to systematically study the effect of the fluoroalkyl group on the biological and physical properties of target molecules.

Chiral Auxiliaries: Incorporating a chiral auxiliary into the alcohol backbone (e.g., using a chiral fluorinated alcohol) could lead to the development of reagents for asymmetric sulfinylation, enabling the synthesis of enantiomerically enriched chiral sulfoxides, which are valuable intermediates in asymmetric synthesis.

| Structural Modification | Example Structure | Potential Advantage | Target Application |

|---|---|---|---|

| Alternative Leaving Group | 2,2,2-Trifluoroethyl benzotriazol-1-ylsulfinate | Increased stability (solid reagent), tunable reactivity | Benchtop-stable trifluoroethoxysulfinylating agent |

| Varied Fluoroalkyl Chain | 2,2,3,3-Tetrafluoropropyl chloranesulfinate | Access to different fluoroalkyl groups for medicinal chemistry screening | Creation of fluoroalkylated compound libraries |

| Incorporation of Chirality | (R)-1,1,1-Trifluoropropan-2-yl chloranesulfinate | Diastereoselective synthesis of chiral sulfoxides | Asymmetric synthesis |

| Bifunctional Reagents | Chlorosulfinate with a second reactive handle on the alkyl chain | Enables tandem or multicomponent reactions | Rapid construction of molecular complexity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoroethyl chloranesulfinate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfinylation reactions. For example, reacting 2,2,2-trifluoroethanol with chloranesulfinyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine (Et₃N) is often used as a base to neutralize HCl byproducts, improving reaction efficiency. Key parameters include temperature (0°C to room temperature), solvent polarity, and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion . Yield optimization requires careful control of moisture, as hydrolytic degradation of intermediates can occur .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl group environments (δ -60 to -70 ppm). ¹H and ¹³C NMR confirm backbone structure.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- Gas Chromatography (GC) : Purity assessment under optimized temperature gradients, using non-polar columns for volatility challenges .

Q. How can researchers assess the thermal and hydrolytic stability of this compound under experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., >150°C).

- Hydrolysis Kinetics : Conduct pH-dependent studies in buffered solutions (pH 2–12) with periodic sampling for GC or LC-MS analysis.

- Storage Stability : Evaluate degradation products after storage at 0–6°C (recommended for sulfinate esters) versus ambient conditions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The -CF₃ group increases electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. However, steric hindrance may reduce accessibility. Kinetic studies using stopped-flow NMR or computational density functional theory (DFT) can quantify activation barriers. Compare reaction rates with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. How can contradictions in reported reaction yields (e.g., 50% vs. 78%) for sulfonamide formation be resolved?

- Methodological Answer : Systematically vary:

- Solvent Polarity : THF (low polarity) vs. dichloromethane (moderate polarity).

- Base Strength : Et₃N vs. DBU (1,8-diazabicycloundec-7-ene).

- Temperature : Room temperature vs. controlled cooling (0°C).

Statistical design of experiments (DoE) identifies critical factors. Reproduce conflicting conditions and analyze by HPLC to quantify side products (e.g., hydrolysis) .

Q. What advanced techniques are employed to elucidate the mechanism of sulfinate ester hydrolysis?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into products via MS.

- Kinetic Isotope Effects (KIE) : Compare hydrolysis rates of -CF₃ vs. -CH₃ analogs.

- In Situ Raman Spectroscopy : Monitor real-time bond cleavage (S-O vs. C-O) .

Q. What strategies optimize reaction scalability for this compound derivatives while minimizing waste?

- Methodological Answer :

- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic reactions.

- Catalytic Recycling : Immobilize bases (e.g., polymer-supported Et₃N) to reduce stoichiometric waste.

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for improved safety and recyclability .

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C signals.

- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to separate enantiomeric signals.

- Computational Validation : Compare experimental shifts with DFT-predicted values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.